1-[4-(4-Aminophenyl)phenyl]ethanone
Description
1-[4-(4-Aminophenyl)phenyl]ethanone (CAS: Not explicitly listed in evidence) is a biphenyl-substituted acetophenone derivative featuring a ketone group and an aromatic amine. These analogs share a phenyl-acetone backbone with substituents influencing reactivity, solubility, and pharmacological activity. For example, 4-Aminoacetophenone (1-(4-aminophenyl)ethanone) has a molecular formula of C₈H₉NO, molecular weight 135.16 g/mol, and serves as a precursor for synthesizing antimicrobial and antifungal agents .
Properties
CAS No. |
1141-39-5 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-[4-(4-aminophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H13NO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,15H2,1H3 |
InChI Key |
UTEHCBNZRXNAQM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |
Other CAS No. |
1141-39-5 |
Synonyms |
1-[4-(4-aminophenyl)phenyl]ethanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Modifications
The following table compares 1-[4-(4-Aminophenyl)phenyl]ethanone with structurally related compounds, focusing on substituents, molecular properties, and applications:
Physicochemical Properties
| Property | 1-(4-aminophenyl)ethanone | BD-1 () | APEHQ Ligand () |
|---|---|---|---|
| Melting Point (°C) | 93 (decomposes) | Not reported | Not reported |
| Solubility | Ethanol, DMF | Ethanol | DMSO, DMF |
| Yield (%) | N/A | 75.35 | Not reported |
Pharmacological Performance
- Antimicrobial Activity : BD-1 () and SABI metal complexes () show broad-spectrum activity against Gram-positive bacteria and fungi, with MIC values <10 µg/mL in some cases .
- Antioxidant Potential: Tetrazole derivatives () exhibit radical scavenging activity comparable to ascorbic acid, with IC₅₀ values ~50 µM .
Critical Analysis of Evidence
- Contradictions : While most studies report enhanced bioactivity with complexation (e.g., APEHQ in ), some Schiff base derivatives () show chemoselective reactivity without improved efficacy .
- Gaps : Direct data on biphenyl analogs (target compound) are absent; extrapolation is based on phenyl-substituted derivatives.
Q & A
Basic Research Question
- ¹H NMR :
- IR :
Advanced Tip : Use DEPT-135 NMR to distinguish CH₃ (acetyl) from CH groups and HSQC for C-H coupling in aromatic regions.
What crystallographic methods are suitable for resolving structural ambiguities in derivatives of this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is ideal for resolving bond-length discrepancies or steric hindrance in derivatives:
- SHELXL : Refines positional and thermal parameters using high-resolution data.
- SHELXD : Solves phases via dual-space methods for challenging structures (e.g., twinned crystals) .
Example : A 2025 study resolved torsional strain in a nitro-substituted derivative using SHELXE, confirming a 15° dihedral angle between biphenyl rings .
How can computational chemistry predict the reactivity of this compound in electrophilic substitutions?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Electrostatic potential maps : Identify electron-rich regions (e.g., para to -NH₂) for nitration or sulfonation.
- Activation energies : Compare pathways for meta vs. para substitution on the biphenyl system.
Case Study : A 2024 DFT study predicted regioselective bromination at the 4’-position (ortho to acetyl) with a ΔG‡ of 28.5 kcal/mol .
What strategies address contradictions in biological activity data for amino-substituted acetophenones?
Advanced Research Question
Contradictions often arise from assay conditions or impurities. Mitigation strategies include:
Purity validation : HPLC with ≥99% purity threshold (retention time: 4.2 min, C18 column).
Dose-response curves : Confirm IC₅₀ consistency across replicates.
Control experiments : Use 4-aminoacetophenone as a negative control to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
